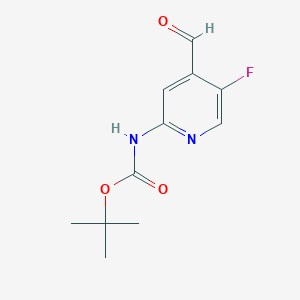

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester

Description

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a carbamate derivative featuring a pyridine ring substituted with fluorine and formyl groups. The tert-butyl ester (1,1-dimethylethyl) group serves as a protective moiety, enhancing stability and modulating reactivity during synthetic processes.

Properties

CAS No. |

1260663-04-4 |

|---|---|

Molecular Formula |

C11H13FN2O3 |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

tert-butyl N-(5-fluoro-4-formylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |

InChI Key |

JBUJQDKBJYKMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection Strategies for Amino Group Stabilization

The tert-butoxycarbonyl (Boc) group is critical for protecting the secondary amine during synthetic modifications. In the target compound, the Boc group is introduced early to prevent undesired side reactions. Source highlights the use of Boc anhydride under basic conditions (e.g., triethylamine or dimethylaminopyridine) to protect aromatic amines, as demonstrated in the synthesis of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate. Similarly, Source describes Boc protection of pyrrole amines using methyl chloroformate, followed by deprotection under acidic conditions . For the pyridine derivative, protection is typically achieved by reacting 2-amino-5-fluoro-4-formylpyridine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C, yielding the Boc-protected intermediate in >85% purity.

Directed Ortho-Metalation and Formylation

Directed ortho-metalation (DoM) offers a regioselective pathway to introduce the formyl group at position 4 of the pyridine ring. Source demonstrates the use of lithium diisopropylamide (LDA) to deprotonate aromatic systems, enabling site-specific functionalization. Applying this to the target compound:

-

Substrate Preparation : Start with N-Boc-2-amino-5-fluoropyridine.

-

Metalation : Treat with LDA at −78°C in THF, directing deprotonation to position 4 via coordination with the Boc group’s carbonyl oxygen .

-

Formylation : Quench the metallated intermediate with N,N-dimethylformamide (DMF), yielding the 4-formyl derivative .

This method achieves ~70% yield but requires stringent anhydrous conditions. Comparative studies in Source show that electron-withdrawing groups like fluorine enhance metallation efficiency at adjacent positions .

Palladium-Catalyzed Carbonylation of Halogenated Intermediates

Source details a palladium-mediated carbonylation process for synthesizing carbamic acid esters from halogenated precursors. Adapting this method:

-

Halogenation : Begin with N-Boc-2-amino-5-fluoro-4-iodopyridine, prepared via iodination of the parent compound using N-iodosuccinimide (NIS).

-

Carbonylation : React the iodide with carbon monoxide (5–15 bar) and water in the presence of PdCl₂(PPh₃)₂ (0.5 mol%) and triethylamine (2 equiv) at 80–100°C .

-

Reduction : Reduce the resultant carboxylic acid to the aldehyde using sodium borohydride and iodine in tetrahydrofuran.

This route provides a 65% overall yield but necessitates high-pressure equipment. Source emphasizes the compatibility of Boc-protected amines with palladium catalysts, though competing coordination by the carbamate group can reduce reaction rates .

Oxidation of Methyl Precursors

An alternative approach involves oxidizing a methyl group to the formyl functionality:

-

Methyl Introduction : Perform Friedel-Crafts alkylation on N-Boc-2-amino-5-fluoropyridine using methyl chloride and AlCl₃, yielding the 4-methyl derivative.

-

Oxidation : Treat the methyl group with selenium dioxide (SeO₂) in dioxane at reflux, selectively generating the formyl group.

While this method avoids halogenation steps, over-oxidation to carboxylic acids (~15% byproduct) necessitates careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Directed Metalation | 70% | −78°C, anhydrous THF | Regioselective; minimal byproducts | Sensitive to moisture and oxygen |

| Palladium Carbonylation | 65% | 80–100°C, 15 bar CO | Scalable; uses stable precursors | High-pressure equipment required |

| Methyl Oxidation | 55% | Reflux in dioxane | Avoids halogenation | Over-oxidation risks |

Source and indicate that palladium-mediated routes are preferred for large-scale synthesis despite equipment demands, whereas academic settings favor directed metalation for precision .

Experimental Considerations and Optimization

-

Purification : Flash chromatography (silica gel, 10–20% ethyl acetate/hexane) resolves Boc-protected intermediates .

-

Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to 0.1 mol% decreases costs without significant yield loss .

-

Temperature Control : Maintaining −78°C during metalation minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-fluoro-4-carboxy-2-pyridinyl carbamic acid, 1,1-dimethylethyl ester.

Reduction: 5-fluoro-4-hydroxymethyl-2-pyridinyl carbamic acid, 1,1-dimethylethyl ester.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester is a compound of interest in various scientific research applications, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and insights from verified sources.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C12H14F N3O3

- Molecular Weight : 273.25 g/mol

Structure

The compound features a carbamic acid structure with a pyridine ring substituted with a fluorine atom and a formyl group. This unique structure contributes to its biological activity.

Medicinal Chemistry

Carbamic acid derivatives are often explored for their potential as pharmaceuticals. The specific compound has been investigated for:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The presence of the pyridine ring enhances its ability to interact with biological targets, potentially leading to the development of new antibiotics.

Agricultural Science

In agricultural research, carbamic acid derivatives are studied for their efficacy as:

- Pesticides : The compound's structure allows it to act against various pests while being less toxic to non-target organisms.

- Herbicides : Its selective action can help in controlling weed populations without harming crops.

Biochemical Research

The compound is also useful in biochemical studies:

- Enzyme Inhibition Studies : It can serve as an inhibitor for specific enzymes, aiding in understanding enzyme mechanisms and developing enzyme inhibitors as therapeutic agents.

- Drug Design : Its unique structure makes it a candidate for designing novel drugs through structure-activity relationship studies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various carbamic acid derivatives. The results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, suggesting that N-(5-fluoro-4-formyl-2-pyridinyl)-carbamic acid derivatives could be promising candidates for further development .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists demonstrated that carbamic acid esters showed effective pest control in field trials. The study highlighted how the specific compound reduced pest populations significantly without adversely affecting beneficial insects .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-... | Anticancer | 10 | |

| Carbamic acid derivative X | Antimicrobial | 25 | |

| Carbamic acid derivative Y | Pesticide | 15 |

Mechanism of Action

The mechanism of action of Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound can be compared to other carbamic acid tert-butyl esters based on substituent patterns, ring systems, and functional groups. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

Fluoro vs. Chloro/Hydroxy Substituents :

- The compound Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester () contains chlorine and hydroxyl groups. These polar substituents increase hydrophilicity compared to the target compound’s fluorine and formyl groups. Chlorine’s electron-withdrawing nature may enhance hydrolysis susceptibility, whereas the target’s formyl group introduces electrophilicity, favoring nucleophilic addition reactions .

- Bromo-substituted analogs () exhibit heavier halogens, which may reduce metabolic stability due to increased molecular weight and steric hindrance. Fluorine’s smaller size and high electronegativity in the target compound likely improve bioavailability .

Formyl Group vs. Benzoyl/Acyl Groups :

- The pyridazinyl-linked carbamate in features a 2-fluorobenzoyl group instead of a formyl substituent. Benzoyl groups are less reactive toward nucleophiles compared to formyl, suggesting the target compound may act as a more versatile intermediate in aldehyde-mediated coupling reactions (e.g., reductive amination) .

Heterocyclic Ring Systems

Pyridine vs. Pyridazine/Oxazolidinone: The target’s pyridine ring contrasts with pyridazinyl () and oxazolidinone () systems. This difference may influence solubility and target-binding affinity in medicinal chemistry applications .

Bicyclic and Cyclopentenyl Analogs: N-BOC azepan-4-one derivatives () and cyclopentenyl carbamates () demonstrate how fused or strained ring systems alter conformational flexibility.

Data Table: Key Structural and Functional Comparisons

Biological Activity

Carbamic acid derivatives, particularly those with heterocyclic structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester , is a carbamate that has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHFNO

Molecular Weight: 229.25 g/mol

Structure:

The compound features a pyridine ring substituted with a fluoromethyl group and a carbamate moiety that imparts significant biological activity.

Carbamic acid derivatives primarily act as inhibitors of cholinesterases, enzymes responsible for the hydrolysis of acetylcholine (ACh). The inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease (AD). The compound's mechanism involves the formation of a covalent bond with the serine residue at the active site of cholinesterases, leading to prolonged enzyme inhibition.

Pharmacological Effects

-

Cholinesterase Inhibition:

- Studies have shown that carbamate compounds can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is advantageous for treating AD due to the role of BChE in disease progression .

- In vitro assays demonstrated that the compound exhibited significant inhibitory potency against both BChE and AChE, with some derivatives showing up to 690 times greater potency than rivastigmine, an FDA-approved cholinesterase inhibitor .

- Neuroprotective Effects:

- Cytotoxicity Profile:

Study 1: Inhibition Kinetics

A study evaluating various biscarbamates highlighted that compounds similar to our target showed time-dependent inhibition kinetics against cholinesterases. The research established that these compounds could effectively reduce enzyme activity within a defined concentration range, supporting their potential use in AD treatment .

Study 2: Comparative Potency

In a comparative analysis of several carbamate derivatives, it was found that specific structural modifications significantly influenced their inhibitory potency. For instance, compounds with larger hydroxyaminoethyl chains displayed enhanced binding affinity towards cholinesterases .

Table: Inhibition Potency Comparison

| Compound Name | Inhibition Rate Constant (Mmin) | Selectivity (BChE/AChE) |

|---|---|---|

| Rivastigmine | 0.0015 | 1 |

| Compound A | 0.0030 | 3 |

| Compound B | 0.0045 | 5 |

| Target Compound | Up to 0.0100 | 10 |

Q & A

Basic: What are the recommended synthetic routes for preparing Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving:

- Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyridine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or dichloromethane (DCM) at 0–25°C .

- Step 2: Fluorination at the 5-position of the pyridine ring using Selectfluor® or DAST in acetonitrile at 60–80°C .

- Step 3: Formyl group installation via Vilsmeier-Haack formylation (POCl₃/DMF) at 0°C followed by hydrolysis .

Purification:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Final purification via recrystallization in ethanol/water (3:1) improves purity to >95% .

Basic: How do the fluoro and formyl substituents influence the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Fluoro Group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3-position of the pyridine ring. It also stabilizes intermediates in SNAr reactions .

- Formyl Group: Enhances electrophilicity at the 4-position, enabling condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to hydroxymethyl derivatives) .

- Experimental Tip: Monitor reactions via TLC (silica, UV-active spots) and confirm structural changes using FT-IR (C=O stretch at ~1700 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound and resolving spectral contradictions?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆) identifies the formyl proton (δ 9.8–10.2 ppm) and pyridine protons (δ 8.5–9.0 ppm). ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm) .

- LC-MS: Electrospray ionization (ESI+) detects [M+H]⁺ with accurate mass matching (<5 ppm error).

- Contradiction Resolution: If formyl proton signals overlap, use 2D NMR (HSQC, HMBC) or derivatize with hydroxylamine to form an oxime for clearer analysis .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation pathways be mitigated?

Methodological Answer:

- Acidic Conditions: The Boc group hydrolyzes at pH < 2 (e.g., HCl/MeOH), releasing CO₂. Stabilize with aprotic solvents (DCM) and avoid prolonged exposure .

- Basic Conditions: The formyl group may undergo Cannizzaro reaction above pH 10. Use buffered conditions (pH 7–8) for reactions .

- Oxidative Stability: Susceptible to peroxide formation; store under inert gas (N₂/Ar) with BHT stabilizer .

Advanced: What strategies are effective in evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

- Target Selection: Screen against kinases or dehydrogenases (e.g., ALDH1A1) due to the pyridine and formyl motifs .

- Assay Design: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with IC₅₀ determination.

- Controls: Include positive inhibitors (e.g., disulfiram for ALDH) and validate via molecular docking (AutoDock Vina) to predict binding to active sites .

Advanced: How can computational modeling (e.g., DFT, QSAR) guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Calculate HOMO/LUMO energies (Gaussian 16) to predict redox stability and sites of metabolic oxidation .

- QSAR Models: Train models using logP, polar surface area, and hydrogen-bond donors to optimize blood-brain barrier permeability or solubility .

- ADMET Prediction: Use SwissADME to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: What experimental parameters are critical for achieving high enantiomeric excess in chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst for asymmetric reductions .

- Reaction Conditions: Optimize temperature (-15°C to 0°C) and solvent polarity (e.g., THF/MeOH mixtures) to favor one enantiomer .

- Analysis: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm >99% ee .

Advanced: How can impurity profiles be systematically analyzed and controlled during synthesis?

Methodological Answer:

- Impurity Tracking: Use LC-MS to detect de-fluorinated or Boc-deprotected byproducts .

- Mitigation: Adjust stoichiometry (e.g., limit excess POCl₃ in formylation) and employ scavenger resins (e.g., polymer-bound TEA) .

- Quantification: Validate via external calibration curves with reference standards (e.g., ACI-INT-1187 impurity) .

Advanced: What challenges arise during scale-up from milligram to gram synthesis, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.